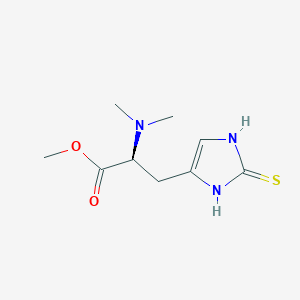

N-Desmethyl L-Ergothioneine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmethyl L-Ergothioneine Methyl Ester is a derivative of l-Ergothioneine (ET), a sulfur-containing derivative of the amino acid histidine, known for its unique antioxidant properties. The synthesis and understanding of its properties are crucial for elucidating its biological and chemical significance, particularly its antioxidant behavior in various biological contexts (Peckelsen et al., 2017).

Synthesis Analysis

An efficient and reproducible synthesis of N-Desmethyl L-Ergothioneine Methyl Ester, labeled for PET imaging, was developed to study its biodistribution and detect oxidative stress, especially in Alzheimer’s disease. This synthesis involves protecting the histidine carboxylic group with a methyl ester, which significantly improved the chemical yield of the reaction (Behof et al., 2022).

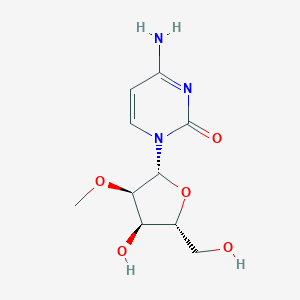

Molecular Structure Analysis

The molecular structure of N-Desmethyl L-Ergothioneine Methyl Ester and related compounds was thoroughly analyzed using infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT). These studies provide insights into the tautomeric equilibrium critical for understanding the molecule's antioxidant mechanism (Peckelsen et al., 2017).

Chemical Reactions and Properties

Studies have explored the chemical reactivity of l-ergothioneine and its derivatives, including their interactions with various disulphides and their nucleophilic properties. These reactions shed light on the molecule's potential biological activities and its ability to participate in thiol-disulphide exchange processes, crucial for its antioxidant function (Carlsson et al., 1974).

Physical Properties Analysis

The physical properties of N-Desmethyl L-Ergothioneine Methyl Ester, including its solubility, stability, and behavior under various conditions, are inferred from the broader studies on l-ergothioneine and its analogs. These properties are essential for understanding how the molecule behaves in biological systems and its potential applications (Peckelsen et al., 2017).

Chemical Properties Analysis

The antioxidant properties of N-Desmethyl L-Ergothioneine Methyl Ester are central to its chemical properties analysis. Its ability to protect against oxidative damage, particularly in the context of neurodegenerative diseases like Alzheimer’s, underscores its significance. The protective effects against lipid peroxidation and the preservation of endogenous antioxidants like glutathione and alpha-tocopherol highlight its potential therapeutic benefits (Deiana et al., 2004).

Propiedades

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433796 |

Source

|

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl L-Ergothioneine Methyl Ester | |

CAS RN |

162138-71-8 |

Source

|

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)